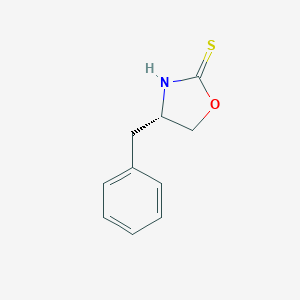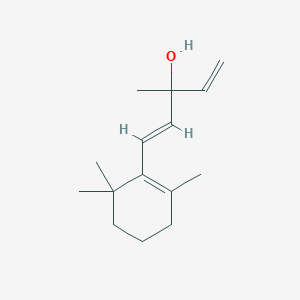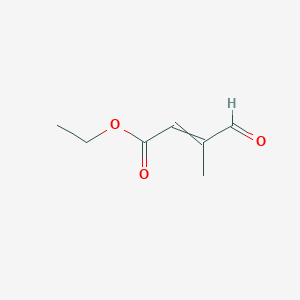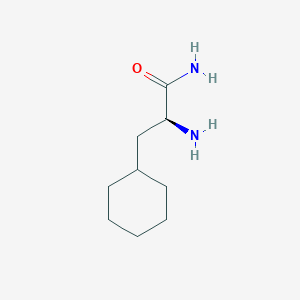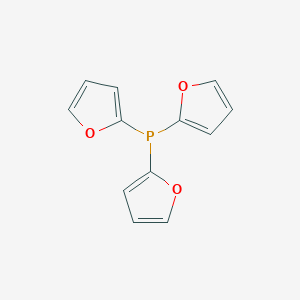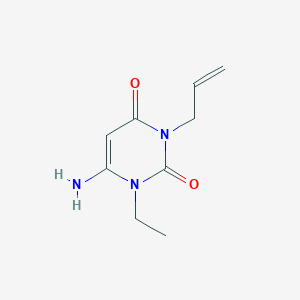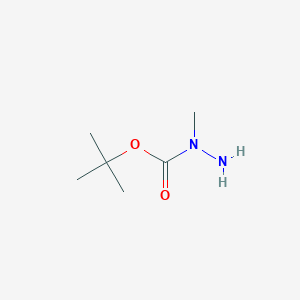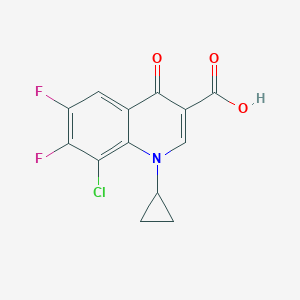
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
This compound is a fluoroquinolonic acid, which can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthetic route involves two processes; i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis
The quinoline ring system in this compound is not planar. The dihedral angle between the pyridine and benzene rings is 3.55° .Chemical Reactions Analysis
The compound is involved in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . The quinoline ring is constructed by an intramolecular cyclization accompanied by the elimination of a nitro group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 299.65 g/mol . The IUPAC name is 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid . The InChI code is 1S/C13H8ClF2NO3/c14-9-10 (16)8 (15)3-6-11 (9)17 (5-1-2-5)4-7 (12 (6)18)13 (19)20/h3-5H,1-2H2, (H,19,20) .Aplicaciones Científicas De Investigación
- This compound is an important intermediate in the synthesis of various organic compounds .
- It has been used in the synthesis of besifloxacin, a fourth-generation fluoroquinolone antibiotic . Besifloxacin hydrochloride eye drop is used to treat bacterial conjunctivitis caused by aerobic and facultative Gram-positive microorganisms and aerobic and facultative Gram-negative microorganisms .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine . The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
Pharmaceutical Research
Chemical Synthesis
- This compound has been used in the synthesis of a regioisomer of besifloxacin .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine .
- The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
- Fluoroquinolones are a type of antibacterial drugs .
- The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into 1–8 positions or by means of annelation .
- Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Synthesis of Besifloxacin Regioisomer
Synthesis of Fluoroquinolones
Synthesis of Chiral Aminopiperidinyl Quinolones
- This compound has been used in the synthesis of an N-substituted regioisomer of besifloxacin .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine .
- The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
Synthesis of N-substituted Regioisomer of Besifloxacin
Synthesis of Other Organic Compounds
Safety And Hazards
Propiedades
IUPAC Name |
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGWIOLVRSZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431523 | |
| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
101987-89-7 | |
| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



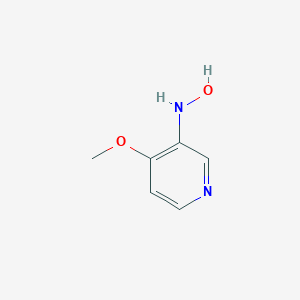
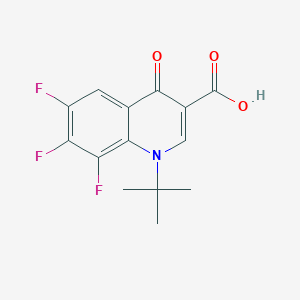
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
